Ethyl 3-bromo-5-cyano-4-iodobenzoate
Description
Ethyl 3-bromo-5-cyano-4-iodobenzoate is a polyhalogenated benzoate ester derivative characterized by the presence of bromine, iodine, and cyano functional groups on the aromatic ring. Its molecular formula is $ \text{C}{10}\text{H}{7}\text{BrINO}_{2} $, with a molecular weight of 402.98 g/mol. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to its multiple reactive halogen substituents. The ethyl ester group enhances solubility in non-polar solvents, while the electron-withdrawing cyano and halogen groups influence its reactivity and electronic properties.
Properties
CAS No. |
1807015-50-4 |
|---|---|
Molecular Formula |
C10H7BrINO2 |
Molecular Weight |
379.98 g/mol |
IUPAC Name |
ethyl 3-bromo-5-cyano-4-iodobenzoate |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)6-3-7(5-13)9(12)8(11)4-6/h3-4H,2H2,1H3 |
InChI Key |
CEMQKNYYNRFVOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)I)C#N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)I)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Ethyl 3-bromo-5-cyano-4-iodobenzoate belongs to a class of halogenated benzoate esters. Below is a comparison with structurally analogous compounds:
Reactivity and Stability
- Halogen Reactivity: The iodine substituent in this compound is more reactive toward palladium-catalyzed cross-coupling than bromine, making it a preferred site for functionalization .
- Electronic Effects: The cyano group at C5 withdraws electron density, polarizing the aromatic ring and enhancing the electrophilicity of adjacent halogen atoms. This contrasts with ethyl palmitate derivatives (e.g., in Table 23 ), which lack electron-withdrawing groups and exhibit lower reactivity.
- Solubility : Compared to ethyl acetate-extracted bioactive compounds like those in turmeric or ginger (Tables 18–26 ), the halogenated benzoate ester has lower solubility in polar solvents but higher stability under acidic conditions.
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